molecular formula C10H8ClN3O2 B11871346 6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione CAS No. 7697-91-8

6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione

Cat. No.: B11871346
CAS No.: 7697-91-8
M. Wt: 237.64 g/mol
InChI Key: IFUHLPIJPZVJMT-UHFFFAOYSA-N
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Description

6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione is a heterocyclic compound with the molecular formula C10H8ClN3O2. This compound is part of the quinoxaline family, which is known for its diverse pharmacological properties. The presence of both amino and chloro groups in its structure makes it a versatile compound for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione typically involves the condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. The use of recyclable catalysts and solvents is common in large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with potential pharmacological activities .

Scientific Research Applications

6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition is often mediated through the binding of the compound to the active site of the enzyme, preventing substrate access .

Comparison with Similar Compounds

  • 6-Amino-2,3-dimethylquinoxaline-5,8-dione
  • 7-Chloro-2,3-dimethylquinoxaline-5,8-dione
  • 6-Amino-7-chloroquinoxaline-5,8-dione

Comparison: Compared to its similar compounds, 6-Amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione stands out due to the presence of both amino and chloro groups, which enhance its reactivity and versatility in chemical reactions. This unique combination of functional groups allows for the synthesis of a broader range of derivatives with diverse pharmacological properties .

Properties

CAS No.

7697-91-8

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

6-amino-7-chloro-2,3-dimethylquinoxaline-5,8-dione

InChI

InChI=1S/C10H8ClN3O2/c1-3-4(2)14-8-7(13-3)9(15)5(11)6(12)10(8)16/h12H2,1-2H3

InChI Key

IFUHLPIJPZVJMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)C(=C(C2=O)Cl)N)C

Origin of Product

United States

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